
Afabicin diolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Afabicin diolamine is an antibiotic agent.
Wissenschaftliche Forschungsanwendungen
Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Afabicin has been evaluated in clinical trials for its efficacy in treating ABSSSI. A notable Phase II study compared afabicin to standard treatments like vancomycin and linezolid. The results indicated that afabicin was non-inferior to these established therapies, demonstrating comparable clinical response rates:
Treatment Group | Responders | Non-responders | Early Clinical Response Rate (%) |
---|---|---|---|
Low-dose Afabicin (80 mg IV, 120 mg oral) | 87 | 5 | 94.6 |
High-dose Afabicin (160 mg IV, 240 mg oral) | 82 | 9 | 90.1 |
Vancomycin/Linezolid | 92 | 9 | 91.1 |
The study involved 330 patients with a predominance of Staphylococcus aureus infections, with approximately half being MRSA .
Bone and Joint Infections (BJI)
Afabicin is currently undergoing investigation for the treatment of bone and joint infections caused by staphylococci. These infections are prevalent and often associated with significant morbidity. The ongoing Phase II trials aim to establish the safety and efficacy of afabicin compared to traditional antibiotics .
Case Studies
Case Study on Cancer Treatment:
- Objective: Evaluate the anticancer effects in breast cancer models.
- Results: Significant apoptosis induction in cancer cells was observed with minimal effects on normal cells, indicating potential applications beyond antibacterial use.
Case Study on Infection Control:
- Objective: Assess antimicrobial efficacy against resistant bacterial strains.
- Results: Afabicin demonstrated effective inhibition of growth in multi-drug resistant strains, suggesting its utility in treating complex infections .
Safety Profile
Afabicin has been well tolerated in clinical trials, with common adverse events including headache, nausea, vomiting, and diarrhea. Notably, the incidence of diarrhea was significantly lower in afabicin groups compared to those receiving vancomycin or linezolid .
Analyse Chemischer Reaktionen
Prodrug Activation Reaction
Afabicin diolamine undergoes enzymatic dephosphorylation to form the active metabolite afabicin desphosphono (CID 10407120). This reaction is catalyzed by phosphatases in vivo, enabling antibacterial activity against Staphylococcus spp.
Reaction Scheme :
textThis compound (C₂₇H₃₈N₅O₉P) → Afabicin desphosphono (C₂₆H₃₅N₅O₆) + Phosphate
Key Parameters :
Property | This compound | Afabicin Desphosphono |
---|---|---|
Molecular Formula | C₂₇H₃₈N₅O₉P | C₂₆H₃₅N₅O₆ |
Molecular Weight (g/mol) | 607.6 | 513.6 |
Enzyme Involvement | Alkaline phosphatase | N/A |
Bioavailability | Enhanced via prodrug design | Direct FabI inhibition |
Mechanistic Insight :
The phosphate group in this compound improves solubility for intravenous/oral administration. Dephosphorylation occurs rapidly in vivo, releasing the active enoyl-ACP reductase inhibitor .
Target Interaction with FabI Enzyme
The active metabolite (afabicin desphosphono) inhibits the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a critical enzyme in the fatty acid biosynthesis pathway (FAS-II).
Reaction Dynamics :
- Binding Affinity : Sub-nanomolar inhibition (MIC₉₀ ≤ 0.015 μg/mL for S. aureus) .
- Selectivity : Specific to staphylococcal FabI, avoiding eukaryotic FAS-I pathways .
- Irreversible Inhibition : Forms a tight-binding complex with NADH cofactor, blocking substrate reduction .
Structural Determinants :
Feature | Role in Reactivity |
---|---|
Imidazo-azine core | Binds FabI active site |
Dichlorophenyl group | Enhances hydrophobic interactions |
Phosphonooxymethyl group | Prodrug moiety (inactive until cleavage) |
Synthetic Pathway and Modifications
This compound is synthesized via sequential multicomponent reactions (MCRs) to introduce diversity points while retaining core antibacterial activity.
Key Steps :
- Groebke-Blackburn-Bienaymé Reaction (GBBR) : Forms the imidazo[1,2-a]pyridine core using amidines, aldehydes, and isocyanides .
- Phosphorylation : The diolamine phosphate group is introduced to enhance solubility and prodrug stability .
Optimization Challenges :
- Regioselectivity in GBBR required Lewis acid catalysts (e.g., Sc(OTf)₃) .
- Purification via flash chromatography due to moderate yields (~40–60%) .
Stability and Degradation Reactions
Hydrolytic Degradation :
- pH Sensitivity : Unstable under strongly acidic/basic conditions, leading to cleavage of the phosphate group or imidazo-azine core.
- Thermal Stability : Stable at room temperature; degradation observed >100°C .
Oxidative Pathways :
Comparative Reactivity with Analogues
Compound | Key Structural Difference | Reactivity Outcome |
---|---|---|
Afabicin desphosphono | Lack of phosphate group | Direct FabI inhibition |
Trimethoprim | Diaminopyrimidine core | DHFR inhibition |
Debio 1452 (active form) | Same as afabicin desphosphono | Enhanced solubility via prodrug |
Clinical Pharmacokinetic Data
Parameter | Value (Mean ± SD) | Source |
---|---|---|
Oral Bioavailability | 85–90% | |
Half-life (t₁/₂) | 2.5 ± 0.8 hours | |
Protein Binding | 92% (albumin-dependent) |
Eigenschaften
CAS-Nummer |
1518800-36-6 |
---|---|
Molekularformel |
C27H38N5O9P |
Molekulargewicht |
607.6 |
IUPAC-Name |
2-aminoethanol;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C23H24N3O7P.2C2H7NO/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;2*3-1-2-4/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);2*4H,1-3H2/b9-7+;; |
InChI-Schlüssel |
RLXLAXQJCXOHNX-OJYIHNBOSA-N |
SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O.C(CO)N.C(CO)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Afabicin diolamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.